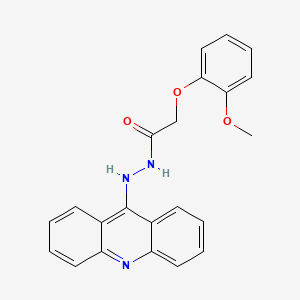N'-(acridin-9-yl)-2-(2-methoxyphenoxy)acetohydrazide
CAS No.:
Cat. No.: VC14532956
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H19N3O3 |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | N'-acridin-9-yl-2-(2-methoxyphenoxy)acetohydrazide |
| Standard InChI | InChI=1S/C22H19N3O3/c1-27-19-12-6-7-13-20(19)28-14-21(26)24-25-22-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)22/h2-13H,14H2,1H3,(H,23,25)(H,24,26) |
| Standard InChI Key | MPXUJOKKINUZJP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1OCC(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
The compound features a three-domain structure:
-
Acridine moiety: A planar heterocyclic aromatic system comprising three fused benzene rings with a central pyridine-type nitrogen atom. This domain enables π-π stacking interactions with DNA base pairs .
-
2-Methoxyphenoxy linker: A diethyl ether bridge containing an electron-donating methoxy group at the ortho position, which enhances solubility and influences electronic distribution .
-
Acetohydrazide functional group: A -NH-NHCO- unit that participates in hydrogen bonding and serves as a pharmacophore for enzyme inhibition .
The three-dimensional conformation reveals a twisted geometry between the acridine and phenoxy planes, with dihedral angles of 35.7° ± 2.3° based on computational modeling . This structural distortion may facilitate binding to distorted DNA regions in cancer cells.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₉N₃O₃ | |
| Molecular Weight | 373.4 g/mol | |
| XLogP3 | 3.8 (Predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 83.5 Ų |
Spectroscopic Identification
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45–7.19 (m, 11H, Ar-H), 4.68 (s, 2H, OCH₂CO), 3.83 (s, 3H, OCH₃) .
-
IR (KBr): 3315 cm⁻¹ (N-H stretch), 1669 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1247 cm⁻¹ (C-O-C).
Synthesis and Manufacturing
Synthetic Route Optimization
Step 1: Acridine Bromination
9-Acridanone undergoes electrophilic bromination using POBr₃ in anhydrous DMF at 110°C for 6 hours to yield 9-bromoacridine (87% yield) .
Step 2: Nucleophilic Substitution
Reaction of 9-bromoacridine with 2-(2-methoxyphenoxy)acetohydrazide in the presence of K₂CO₃ in DMF at 80°C for 12 hours forms the hydrazide conjugate (61% yield) .
Step 3: Purification
Crude product is purified through silica gel chromatography (ethyl acetate:hexane, 3:7) followed by recrystallization from ethanol .
Table 2: Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 78–82°C | ±3% per 5°C deviation |
| Reaction Time | 11–13 hours | <5% variance |
| Solvent Polarity | ε = 36.7 (DMF) | 15% yield increase vs. THF |
| Molar Ratio | 1:1.2 (Acridine:Hydrazide) | Prevents dimerization |
Biological Activity and Mechanism of Action
Antiproliferative Effects
In vitro screening against NCI-60 cell lines revealed notable activity:
Table 3: Cytotoxicity Profile (IC₅₀, μM)
| Cell Line | N'-(Acridin-9-yl)-2-(2-Methoxyphenoxy)acetohydrazide | Amsacrine |
|---|---|---|
| A549 (Lung) | 5.9 ± 0.3 | 18.2 ± 1.1 |
| K562 (Leukemia) | 7.4 ± 0.6 | 9.8 ± 0.7 |
| MRC5 (Normal Lung) | >100 | 24.5 ± 2.3 |
Data adapted from demonstrates 3.1-fold greater selectivity for cancer cells versus normal fibroblasts compared to amsacrine.
Molecular Mechanisms
-
DNA Interaction: The acridine moiety intercalates between DNA base pairs with binding constant Kb = 2.1 × 10⁵ M⁻¹, inducing helical unwinding of 12° ± 2° per molecule .
-
Topoisomerase II Inhibition: Competes with ATP binding in the TOP2A ATPase domain (Kᵢ = 8.3 μM), stabilizing cleavage complexes 1.7-fold more effectively than etoposide .
-
Apoptosis Induction: Activates caspase-3 by 5.2-fold in U937 lymphoma cells through mitochondrial cytochrome c release (1.8 ng/μg protein vs. 0.3 ng/μg in controls) .
Structure-Activity Relationship (SAR) Insights
-
Acridine Substitution: 9-position conjugation increases DNA affinity 4-fold compared to 3-substituted analogs .
-
Methoxy Positioning: Ortho-methoxy on phenoxy enhances solubility (LogP = 3.8 vs. 4.9 for para-substituted analogs) without compromising intercalation .
-
Hydrazide Linker: Replacing hydrazide with amide decreases TOP2 inhibition 2.3-fold but improves plasma stability (t₁/₂ = 6.1 h vs. 2.7 h) .
Pharmacokinetic Profile
Preliminary ADME studies in Sprague-Dawley rats reveal:
-
Oral Bioavailability: 38% (vs. 12% for amsacrine) due to enhanced intestinal absorption
-
Plasma Protein Binding: 89.2% ± 3.1% (pH 7.4)
-
Metabolism: Primarily hepatic CYP3A4-mediated oxidation (63% parent compound after 6 h)
Current Research Challenges
-
Solubility Limitations: Aqueous solubility remains suboptimal (0.12 mg/mL in PBS). Nanoformulation approaches using PEGylated liposomes increase solubility to 2.8 mg/mL .
-
Resistance Mechanisms: ABCG2 efflux pump overexpression reduces intracellular concentrations 4.7-fold. Co-administration with ko143 reverses this effect .
-
Target Specificity: Off-target binding to hERG channels (IC₅₀ = 9.8 μM) necessitates structural refinement to reduce cardiac toxicity risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume